KY-226

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KY-226 is a potent, selective, orally active, and allosteric inhibitor of protein tyrosine phosphatase 1B. This compound has shown significant potential in the treatment of diabetes and obesity by enhancing insulin and leptin signaling. Additionally, this compound has demonstrated neuroprotective effects against cerebral ischemic injury .

Applications De Recherche Scientifique

KY-226 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein tyrosine phosphatase 1B inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in enhancing insulin and leptin signaling, making it a valuable compound for studying metabolic disorders.

Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neuroprotection against cerebral ischemic injury.

Industry: Utilized in the development of new drugs targeting protein tyrosine phosphatase 1B and related pathways

Mécanisme D'action

KY-226 exerts its effects by selectively inhibiting protein tyrosine phosphatase 1B. This inhibition enhances insulin and leptin signaling, leading to improved glucose metabolism and reduced body weight. The molecular targets include the insulin receptor and downstream signaling molecules such as Akt and STAT3. The pathways involved include the insulin signaling pathway and the leptin signaling pathway .

Safety and Hazards

KY-226 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

This compound has been mentioned in a paper published in bioRxiv in February 2024 . The paper discusses the neuroprotective effects of this compound . Another paper discusses the protective effects of this compound on blood-brain barrier function through the Akt/FoxO1 signaling pathway in brain ischemia .

Analyse Biochimique

Biochemical Properties

KY-226 interacts with the enzyme protein tyrosine phosphatase 1B (PTP1B), acting as an allosteric inhibitor . The IC50 value for the inhibition of human PTP1B activity by this compound is 0.25 μM . This interaction enhances the signaling of insulin and leptin, two key biomolecules involved in the regulation of glucose and energy homeostasis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human hepatoma-derived cells (HepG2), this compound increases the phosphorylated insulin receptor (pIR) produced by insulin . Furthermore, this compound has been shown to protect neurons from cerebral ischemic injury . These effects demonstrate how this compound influences cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PTP1B. It acts as an allosteric inhibitor, binding to a site other than the active site of the enzyme, which changes the enzyme’s conformation and reduces its activity . This inhibition enhances the signaling of insulin and leptin, leading to anti-diabetic and anti-obesity effects .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In db/db mice, the oral administration of this compound for 4 weeks significantly reduced plasma glucose and triglyceride levels as well as hemoglobin A1c values without increasing body weight gain . This suggests that this compound has a stable effect over time and does not degrade significantly in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In db/db mice, the administration of 10 and 30 mg/kg/day of this compound for 4 weeks significantly reduced plasma glucose and triglyceride levels . This indicates that this compound has a dose-dependent effect in animal models.

Metabolic Pathways

This compound is involved in the insulin and leptin signaling pathways . By inhibiting PTP1B, it enhances the signaling of insulin and leptin, which are key regulators of glucose and energy homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of KY-226 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. The process typically involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

KY-226 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

SMAP-2: Another inhibitor of protein tyrosine phosphatase 1B with similar effects on insulin signaling.

JMS-053: A selective inhibitor of protein tyrosine phosphatase 1B with neuroprotective properties.

Abyssinone V: A natural compound with inhibitory effects on protein tyrosine phosphatase 1B.

Uniqueness of KY-226

This compound stands out due to its high potency, selectivity, and oral bioavailability. Unlike some other inhibitors, this compound does not activate peroxisome proliferator-activated receptor gamma, making it a safer option for long-term use in treating metabolic disorders .

Propriétés

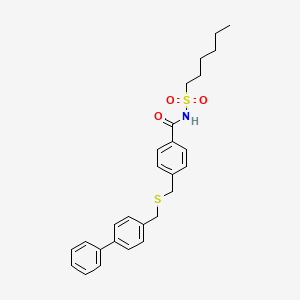

IUPAC Name |

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMABKUVSOEJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes this compound from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []

A: In studies using diabetic db/db mice, this compound effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, this compound successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []

A: Recent research has identified this compound as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that this compound binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that this compound may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)

![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)

![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)

![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)